molecular formula C10H19NOS B12331824 (S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

(S,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

Cat. No.: B12331824
M. Wt: 201.33 g/mol
InChI Key: UCOGKZLKACTCDX-DHZHZOJOSA-N
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Description

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentylmethylene group attached to a sulfinamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopentylmethylene with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activity, including its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfonamide: Similar in structure but with a sulfonamide group instead of a sulfinamide group.

    (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

    (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-amine: Features an amine group in place of the sulfinamide group.

Uniqueness

What sets (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer distinct advantages over its analogs in certain contexts.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

(NE)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/b11-8+

InChI Key

UCOGKZLKACTCDX-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1CCCC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCC1

Origin of Product

United States

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